molecular formula C25H24N4O2 B2619780 Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate CAS No. 477866-19-6

Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate

Cat. No.: B2619780
CAS No.: 477866-19-6
M. Wt: 412.493
InChI Key: AVSWNTGYMJDHKM-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate is a nicotinic acid derivative featuring a pyridine core substituted with cyano, phenyl, and 4-phenylpiperazino groups. Such derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity. Nicotinate esters are widely explored for their roles as enzyme inhibitors, receptor antagonists, and intermediates in drug synthesis .

Properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-2-31-25(30)22-17-20(18-26)24(27-23(22)19-9-5-3-6-10-19)29-15-13-28(14-16-29)21-11-7-4-8-12-21/h3-12,17H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSWNTGYMJDHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a ligand in drug design.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 2-, 5-, and 6-positions of the pyridine ring. These modifications significantly influence physicochemical properties, pharmacokinetics, and biological activity. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate (Target) C₂₅H₂₅N₅O₂ 439.51 4-phenylpiperazino, phenyl, cyano Not explicitly listed
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate C₁₈H₁₉N₃O₂ 309.36 Propylamino, phenyl, cyano 477865-83-1
Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate C₁₆H₂₂N₄O₃ 318.37 4-(2-hydroxyethyl)piperazino, methyl, cyano 924869-05-6
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate C₂₂H₂₀ClN₃O₂ 393.87 4-chlorobenzylamino, phenyl, cyano 100278-33-9
Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate C₂₁H₁₇FN₂O₃ 364.37 4-fluorophenoxy, phenyl, cyano 109135-06-0

Key Observations :

  • Substituent Effects: The 4-phenylpiperazino group in the target compound introduces a bulky, lipophilic moiety, likely enhancing blood-brain barrier permeability compared to smaller substituents like propylamino or methyl . The hydroxyethylpiperazino group in the analog (CAS 924869-05-6) adds hydrogen-bonding capacity, which may improve aqueous solubility relative to the target compound’s phenylpiperazino group .
  • Molecular Weight Trends: The target compound (439.51 g/mol) is heavier than most analogs due to the 4-phenylpiperazino group, which could impact oral bioavailability but enhance receptor binding affinity in neurological targets .
Anticancer Potential:

Nicotinate derivatives with pentose moieties (e.g., ethyl-6-amino-5-cyano-2-methyl-4-pentahydroxypentyl nicotinate) demonstrate anticancer activity via inhibition of cell proliferation pathways .

Neurological Targets:

Ethyl 6-chloronicotinate derivatives are known H3 receptor antagonists, implicating nicotinate esters in modulating histaminergic pathways . The 4-phenylpiperazino group in the target compound is a common feature in antipsychotic drugs (e.g., aripiprazole), suggesting possible CNS activity .

Transdermal Permeability:

Ethyl nicotinate derivatives are studied for skin permeation kinetics. For instance, ethyl nicotinate’s steady-state flux and partition coefficients correlate with substituent hydrophobicity . The target compound’s phenylpiperazino group may reduce transdermal absorption compared to smaller analogs like ethyl 5-cyano-6-methyl derivatives .

Biological Activity

Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the compound’s pharmacological profile.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C20H20N4O2\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{O}_{2}

Molecular Characteristics

PropertyValue
Molecular Weight348.40 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P3.5

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the nicotinic acid derivative followed by substitution reactions to introduce the cyano and phenylpiperazino groups. The detailed synthetic pathway is crucial for producing this compound efficiently.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of nicotinic acid have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Assessment

In a study evaluating cytotoxicity, the compound was tested against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These results suggest that this compound may serve as a lead compound for further development in anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings indicate potential applications in treating infections caused by resistant bacterial strains.

The proposed mechanism of action involves the inhibition of specific enzymes related to DNA replication and protein synthesis in cancer cells and bacteria. The presence of the cyano group is believed to enhance the lipophilicity and bioavailability of the compound, contributing to its biological activity.

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